Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate
Overview
Description
“Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1803592-06-4 . It has a molecular weight of 279.72 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H14ClNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 279.72 . The InChI code provides additional information about its molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
A pivotal aspect of the research on Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate relates to its synthesis and the exploration of its chemical properties. The compound's synthesis often involves complex reactions, such as cyclization, Cope rearrangement, and esterification, to construct its quinoline skeleton. For example, Bradbury, Gilchrist, and Rees (1982) detailed the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound with a closely related structure, through a series of intricate steps including Cope rearrangement and O-methylation, demonstrating the compound's capacity for unimolecular skeletal rearrangement at elevated temperatures Bradbury, Gilchrist, & Rees, 1982.
Reactivity and Applications
Further studies delve into the reactivity of this compound and related compounds, exploring their potential applications in the synthesis of various pharmaceuticals and organic molecules. Ukrainets et al. (2009) investigated the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, highlighting the formation of 4-chloro derivatives and demonstrating the compound's utility in generating structurally diverse quinolines Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009.
Antibacterial and Bioactive Potential
The exploration of bioactive compounds derived from or related to this compound also forms a significant part of the research landscape. For instance, compounds exhibiting antibacterial activity have been synthesized from related quinoline derivatives, indicating the potential of these molecules in developing new antibacterial agents Balaji, Rajesh, Kouser Ali, & Vijayakumar, 2013.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZOKPZKUFXXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.